molecular formula C17H17N3O2S B5728509 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol

4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol

Cat. No. B5728509
M. Wt: 327.4 g/mol
InChI Key: UJSVYLXQBUTUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol, also known as DTBZ, is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that can be used to label and track the movement of vesicles within cells.

Mechanism of Action

4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol binds to a protein called vesicular monoamine transporter 2 (VMAT2), which is responsible for transporting neurotransmitters, such as dopamine and serotonin, into vesicles within cells. By binding to VMAT2, 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol can be used to label and track the movement of these vesicles within cells.
Biochemical and Physiological Effects
4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol has been shown to have no significant biochemical or physiological effects on cells or organisms. It is non-toxic and does not interfere with normal cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol in lab experiments is its ability to label and track vesicles within cells. This allows researchers to study the mechanisms of intracellular transport and better understand the processes that occur within cells. However, 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol does have some limitations. It is not suitable for use in live-cell imaging, as it requires fixation and permeabilization of cells. It also has limited photostability, which can make it difficult to use in long-term imaging experiments.

Future Directions

There are many future directions for research involving 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol. One area of interest is the development of new fluorescent dyes that can be used to label and track vesicles within cells. Researchers are also exploring the use of 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol in studies of other neurodegenerative diseases, such as Alzheimer's disease. Additionally, there is ongoing research into the mechanisms of intracellular transport and the role of VMAT2 in this process. Overall, 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol is a valuable tool for scientific research and has the potential to lead to important discoveries in the field of cell biology.

Synthesis Methods

4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-nitrophenol and 2-mercaptobenzoic acid in the presence of a catalyst to form 4-nitrophenyl 2-mercaptobenzoate. This is then reacted with 4-dimethylaminophenylamine to form 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol.

Scientific Research Applications

4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol has been widely used in scientific research, particularly in the field of cell biology. It is commonly used as a fluorescent dye to label vesicles within cells, allowing researchers to track their movement and study the mechanisms of intracellular transport. 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol has also been used in studies of neurodegenerative diseases, such as Parkinson's disease, where it can be used to monitor the loss of dopamine-producing neurons.

properties

IUPAC Name

4-[2-[4-(dimethylamino)anilino]-1,3-thiazol-4-yl]benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-20(2)13-6-4-12(5-7-13)18-17-19-14(10-23-17)11-3-8-15(21)16(22)9-11/h3-10,21-22H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSVYLXQBUTUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-{[4-(Dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,2-diol

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